

# Spectroscopic Profile of 5-Methyl-2-nitroanisole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Methyl-2-nitroanisole

Cat. No.: B1347119

[Get Quote](#)

Introduction: **5-Methyl-2-nitroanisole**, also known as 2-methoxy-4-methyl-1-nitrobenzene, is an organic compound with the chemical formula  $C_8H_9NO_3$ .<sup>[1][2]</sup> It presents as a solid with a melting point of 58-60 °C.<sup>[2][3]</sup> This document provides a comprehensive overview of its spectroscopic characteristics, intended for researchers, scientists, and professionals in drug development. The data presented herein is crucial for the structural elucidation, identification, and quality control of this compound.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic techniques for **5-Methyl-2-nitroanisole**.

### Table 1: Predicted $^1H$ NMR Spectroscopic Data for 5-Methyl-2-nitroanisole

Solvent:  $CDCl_3$ , Reference: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.7	d	1H	Ar-H (H-3)
~7.2	dd	1H	Ar-H (H-5)
~7.0	d	1H	Ar-H (H-6)
~3.9	s	3H	-OCH <sub>3</sub>
~2.4	s	3H	Ar-CH <sub>3</sub>

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds.[\[4\]](#)[\[5\]](#)

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 5-Methyl-2-nitroanisole

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~152	C-O (C-2)
~140	C-NO <sub>2</sub> (C-1)
~138	C-CH <sub>3</sub> (C-4)
~128	Ar-CH (C-5)
~125	Ar-CH (C-6)
~118	Ar-CH (C-3)
~56	-OCH <sub>3</sub>
~21	Ar-CH <sub>3</sub>

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)

**Table 3: Predicted Infrared (IR) Absorption Data for 5-Methyl-2-nitroanisole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (-CH <sub>3</sub> , -OCH <sub>3</sub> )
~1600, ~1475	Medium-Strong	Aromatic C=C Bending
~1525, ~1345	Strong	Asymmetric & Symmetric N-O Stretch (NO <sub>2</sub> )
~1250	Strong	Aryl-O-C Asymmetric Stretch (Ether)
~1020	Medium	Aryl-O-C Symmetric Stretch (Ether)

Note: Predicted values are based on characteristic IR absorption frequencies for organic functional groups.[9]

**Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for 5-Methyl-2-nitroanisole**

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
167	$[M]^+$ (Molecular Ion)
152	$[M - CH_3]^+$
137	$[M - NO]^+$
121	$[M - NO_2]^+$
108	$[M - C_2H_3O_2]^+$
91	$[C_7H_7]^+$ (Tropylium ion)

Note: Predicted fragmentation patterns are based on the principles of mass spectrometry and common fragmentation pathways for aromatic nitro compounds and ethers.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of **5-Methyl-2-nitroanisole** for  $^1H$  NMR or 20-50 mg for  $^{13}C$  NMR. The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) within a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta$  0.00 ppm). Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
- **Data Acquisition:** The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1H$  NMR and 100 MHz for  $^{13}C$  NMR).
  - For  $^1H$  NMR, a standard pulse sequence is used with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - For  $^{13}C$  NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of the  $^{13}C$  isotope.

- **Data Processing:** The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is phased and baseline-corrected. The chemical shifts are calibrated relative to the TMS signal. For  $^1\text{H}$  NMR, the signals are integrated to determine the relative proton ratios.

## Infrared (IR) Spectroscopy

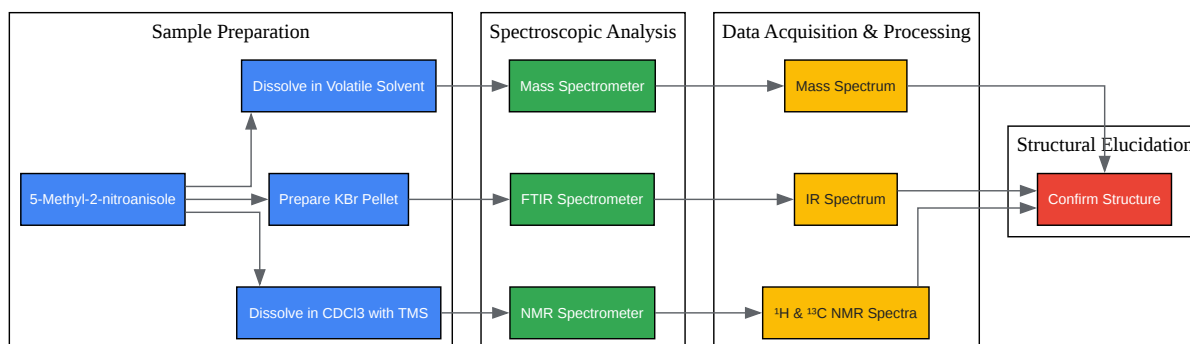
- **Sample Preparation:** For a solid sample like **5-Methyl-2-nitroanisole**, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet.
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Processing:** The resulting spectrum of absorbance or transmittance versus wavenumber is plotted. The characteristic absorption bands are identified and assigned to their corresponding functional groups.

## Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** A dilute solution of **5-Methyl-2-nitroanisole** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and then ionized, commonly using electron ionization (EI) at 70 eV.
- **Mass Analysis:** The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection and Data Processing:** The detector records the abundance of each ion at a specific  $m/z$  value. The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak and the major fragment peaks are identified to aid in structural confirmation.

## Visualizations

### Experimental Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **5-Methyl-2-nitroanisole**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. 5-Methyl-2-nitroanisole 99 38512-82-2 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. [youtube.com](https://youtube.com) [[youtube.com](https://youtube.com)]
- 7. [chemguide.co.uk](https://chemguide.co.uk) [[chemguide.co.uk](https://chemguide.co.uk)]
- 8. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 9. [youtube.com](https://youtube.com) [[youtube.com](https://youtube.com)]
- 10. Mass Spectrometry [[www2.chemistry.msu.edu](http://www2.chemistry.msu.edu)]
- 11. [chemguide.co.uk](https://chemguide.co.uk) [[chemguide.co.uk](https://chemguide.co.uk)]
- 12. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyl-2-nitroanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347119#spectroscopic-data-of-5-methyl-2-nitroanisole>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)